molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B123086 2,4-Dimethylaniline CAS No. 95-68-1

2,4-Dimethylaniline

Cat. No. B123086
CAS RN: 95-68-1
M. Wt: 121.18 g/mol
InChI Key: CZZZABOKJQXEBO-UHFFFAOYSA-N
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Description

2,4-Dimethylaniline is a chemical compound that is a derivative of aniline, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. It is known to be a recalcitrant degradant of the pesticide amitraz and an industrial pollutant with genotoxic, teratogenic, and carcinogenic properties . It is used in the synthesis of various compounds and has been the subject of studies due to its environmental and health implications.

Synthesis Analysis

The synthesis of derivatives from 2,4-dimethylaniline has been explored in several studies. A high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline has been developed, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Another study improved the synthesis process of 3,5-dimethylaniline from 2,4-dimethylaniline by combining acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction into fewer steps, achieving a high yield and purity .

Molecular Structure Analysis

The molecular structure of 2,4-dimethylaniline has been investigated using spectroscopic methods. Infrared and Raman spectra have been recorded, and new frequency assignments have been proposed, suggesting the molecule possesses an approximate C2 symmetry. The spectral data also indicate the presence of intermolecular hydrogen bonding and a solid-solid phase transition between 223 and 123 K .

Chemical Reactions Analysis

2,4-Dimethylaniline undergoes various chemical reactions. It can be biologically degraded by Pseudomonas species through oxidative deamination, with the formation of 3-methylcatechol as an intermediate, which can be monitored by cyclic voltammetry . In the Fenton process, 2,6-dimethylaniline (a related compound) is oxidized, resulting in the formation of several intermediates and an understanding of the oxidation pathway . The electrochemical oxidation of 2,5-dimethylaniline (another related compound) leads to the formation of a polymer with characteristics of polyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylaniline are inferred from its behavior in various studies. Its electrochemical behavior suggests stability and the ability to form conducting polymers . The biodegradation study indicates that 2,4-dimethylaniline can serve as a nitrogen and carbon source for certain bacteria, which implies its potential for nutrient recycling in environmental contexts . The spectroscopic analysis provides insights into its phase behavior and intermolecular interactions .

Scientific Research Applications

Biodegradation Monitoring

2,4-Dimethylaniline, a genotoxic, teratogenic, and carcinogenic industrial pollutant, and a degradant of the pesticide amitraz, undergoes biological degradation. Pseudomonas species can metabolize it by oxidative deamination, using it as a nitrogen and carbon source. This degradation pathway was studied using cyclic voltammetry, highlighting the metabolite formation like 3-methylcatechol (Brimecombe, Fogel, & Limson, 2006).

DNA Adduct Formation

Research on 2,6-dimethylaniline (a variant of 2,4-dimethylaniline) shows its potential carcinogenicity, with studies indicating its ability to form hemoglobin and DNA adducts in humans. This is evidenced by its metabolic activation profile similar to typical arylamine carcinogens, leading to the formation of various DNA adducts (Gonçalves, Beland, & Marques, 2001).

Genotoxicity Assessment

2,4-Dimethylaniline has been studied for its DNA-damaging effects in liver cells of mice, using the alkaline single cell gel electrophoresis assay. This compound, along with its derivative 2,4,6-trimethylaniline, was found to damage DNA in liver cells, indicating genotoxicity (Przybojewska, 1999).

In Vivo Oxidative Metabolism

The metabolism of 2,4-dimethylaniline varies between species, with different metabolic pathways in rats and dogs leading to distinct hepatic lesions. This variation in metabolism could account for species-specific toxicities of 2,4-dimethylaniline (Short, Hardy, & Barker, 1989).

Metabolic Routes in Guinea Pig and Rabbit

Metabolic studies of N,N-dimethylaniline in guinea pigs and rabbits have established N-demethylation, N-oxidation, and ring hydroxylation as key metabolic routes, contributing to the understanding of its metabolism in different species (Gorrod & Gooderham, 2010).

Genotoxic Mechanisms in Human Cells

2,4-Dimethylaniline is genotoxic to human urothelial and hepatic cells, forming phosphorylated histone H2AX through reactive oxygen species produced by cytochrome P450 2E1. This understanding is vital for assessing the carcinogenicity risk in occupational settings (Qi et al., 2018).

Fenton Reactions and Hydroxylated Products

Studies on the oxidative degradation of 2,4-dimethylaniline by Fenton reactions reveal the formation of hydroxylated aromatic amines, aiding in understanding its degradation and potential environmental impact (Bossmann et al., 1998).

Fenton Process in Chemical Oxidation

In-depth study of 2,6-dimethylaniline degradation via the Fenton process has helped understand the reactions involved in its oxidation under various conditions, providing insights into potential applications in environmental remediation (Masomboon, Ratanatamskul, & Lu, 2009).

Electrochemical Properties and Analysis

Electrochemical methods have been developed for determining residues of amitraz and its breakdown product, 2,4-dimethylaniline. This approach is significant for monitoring biological degradation and environmental contamination (Brimecombe & Limson, 2007).

Safety And Hazards

2,4-Dimethylaniline is combustible . It is a suspected carcinogen and is toxic if swallowed . It emits toxic fumes of NOx when heated to decomposition .

Future Directions

2,4-Dimethylaniline is an intermediate for the synthesis of insecticidal and acaricide monoformamidine and amitraz . It can also be used to make azo dyes . There are ongoing studies evaluating the feasibility of developing low-cost N- and Fe-doped TiO2 photocatalysts for investigating the mineralization of 2,4-dimethylaniline .

properties

IUPAC Name

2,4-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
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InChI Key

CZZZABOKJQXEBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)C
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Molecular Formula

C8H11N, Array
Record name 2,4-XYLIDINE
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Related CAS

21436-96-4 (hydrochloride)
Record name 2,4-Xylidine
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DSSTOX Substance ID

DTXSID8026305
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Molecular Weight

121.18 g/mol
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Physical Description

2,4-xylidine is a dark brown liquid. (NTP, 1992), Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 mm Hg, 214 °C
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Flash Point

205 °F (NTP, 1992), 90 °C
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992), Sol in alcohol, ether, benzene; slightly soluble in water, Soluble in organic solvents., Solubility in water, g/100ml at 20 °C: 0.5
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Density

0.978 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9723 @ 20 °C/4 °C, Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992), 0.13 [mmHg], Vapor pressure: 1 mm Hg at 52.6 °C, 0.133 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 11
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Product Name

2,4-Dimethylaniline

Color/Form

Colorless to tan, oily liquid

CAS RN

95-68-1
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Melting Point

61 °F (NTP, 1992), -14.3 °C, Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/, -16 °C
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Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 22.9 grams (0.11 mole) of anhydrous sodium 5-m-xylene sulfonate, 9.7 grams (0.24 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 150° C for 5 hours. The reaction pressure in the autoclave was 135 atm. during the reaction. After the ammonia was removed, 20 ml of water was added to the reaction mixture for hydrolysis. Thereafter the product was treated in the same manner as in Example 1, whereby 11.3 grams of sym. -m-xylidine boiling at 221° to 222° C was obtained. Yield was 84.4%
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
84.4%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylaniline
Reactant of Route 2
2,4-Dimethylaniline
Reactant of Route 3
2,4-Dimethylaniline
Reactant of Route 4
2,4-Dimethylaniline
Reactant of Route 5
2,4-Dimethylaniline
Reactant of Route 6
2,4-Dimethylaniline

Citations

For This Compound
1,930
Citations
O Osano, AA Oladimeji, MHS Kraak… - Archives of Environmental …, 2002 - Springer
Developmental effects of amitraz (acaricide), its metabolite (2,4-dimethylaniline), and paraquat (herbicide) on embryos of a nontarget organism, Xenopus laevis, were investigated. …
Number of citations: 77 link.springer.com
E Faustino, TF da Silva, RF Cunha, DRV Guelfi… - Nanomaterials, 2022 - mdpi.com
The present study aimed to evaluate the feasibility of developing low-cost N- and Fe-doped TiO 2 photocatalysts for investigating the mineralization of 2,4-dimethylaniline (2,4-DMA). …
Number of citations: 3 www.mdpi.com
SC Penner, M Kalvandi, JS Ritch - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
Crystallographic studies of nitrogen-containing small molecules aid in the elucidation of their structure–activity relationships and modes of aggregation. In this study, two previously …
Number of citations: 1 scripts.iucr.org
RD Brimecombe, R Fogel… - Journal of agricultural and …, 2006 - ACS Publications
2,4-Dimethylaniline is a recalcitrant degradant of the pesticide amitraz and is also an industrial pollutant which is genotoxic, teratogenic and carcinogenic. The biological degradation of …
Number of citations: 11 pubs.acs.org
Y Qi, T Toyooka, H Kashiwagi, Y Yanagiba, S Koda… - Archives of …, 2018 - Springer
The Japanese Ministry of Health, Labour, and Welfare recently reported an outbreak of bladder cancer among workers who handled aromatic amines in Japan. 2,4-dimethylaniline (2,4-…
Number of citations: 12 link.springer.com
OM Kut, T Buehlmann, F Mayer… - Industrial & Engineering …, 1984 - ACS Publications
The kinetics of the liquid-phase hydrogenation of 2, 4-dimethylnitrobenzene to 2, 4-dimethylanillne was studied in the absence of solvent with 5% Pd/C as a catalyst in the temperature …
Number of citations: 24 pubs.acs.org
U John, KPR Nair - Spectrochimica Acta Part A: Molecular and …, 2004 - Elsevier
The near infrared vibrational overtone absorption spectrum of liquid phase 2,6-dimethylaniline and 2,4-dimethylaniline are reported in the region Δv=2, 3 and 4. The aryl CH, methyl CH …
Number of citations: 14 www.sciencedirect.com
AR Shukla, CM Pathak, NG Dongre… - Proceedings of the …, 1986 - Springer
The infrared spectra of 2,4 dimethylaniline have been recorded in the region 3600-100 cm −1 . The Raman spectra with polarization measurements have been recorded and …
Number of citations: 2 link.springer.com
K Saini, RD Kaushik, J Singh, M Chawla - … Energy Technologies and …, 2022 - Elsevier
Flow injection kinetics was used to investigate the activation energy and thermodynamics parameters of periodate degradation of 2,4-dimethylaniline by catalyzing the reaction with Mn(II…
Number of citations: 2 www.sciencedirect.com
Y Zhang, H Li, Y Tang, P Luo, W Yang, Y Wu… - Process Safety and …, 2022 - Elsevier
Biogenic manganese oxide (BioMnO x ) has been identified as an ideal material for pollution elimination and environmental remediation, due to its remarkable reactivity and structural …
Number of citations: 1 www.sciencedirect.com

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